1,3-Dithiane, 2,2-bis(4-methylphenyl)-
Description
Historical Development of 1,3-Dithiane (B146892) as a Synthetic Synthon
The journey of the 1,3-dithiane from a chemical curiosity to an indispensable synthetic tool began with the pioneering work of E.J. Corey and Dieter Seebach in the 1960s. Their research established that the proton at the C2 position of a 1,3-dithiane ring is sufficiently acidic (pKa ≈ 31) to be removed by a strong base, such as n-butyllithium. researchgate.net This deprotonation generates a stabilized carbanion, a 2-lithio-1,3-dithiane, which acts as a potent nucleophile. This discovery was transformative, as it introduced a reliable method for using a masked carbonyl group as a nucleophilic building block, a concept that would become central to organic synthesis.
The Umpolung Concept and its Application to Acyl Anion Equivalents
The true genius of the Corey-Seebach reaction lies in its embodiment of the "umpolung" concept, a term meaning "polarity inversion." nih.gov A carbonyl carbon is inherently electrophilic due to the electronegativity of the oxygen atom. By converting an aldehyde into a 1,3-dithiane, the character of this carbon atom is inverted. Upon deprotonation at the C2 position, the resulting carbanion becomes a nucleophilic acyl anion equivalent. nih.gov This inversion of reactivity allows for bond formations that are impossible through traditional carbonyl chemistry, enabling the synthesis of molecules through unconventional pathways. The stabilized dithiane anion effectively serves as a synthon for an otherwise inaccessible acyl anion (R-C=O)⁻.
Role of 1,3-Dithianes in Carbon-Carbon Bond Formation Methodologies
The nucleophilic 2-lithio-1,3-dithiane intermediate is a versatile workhorse in carbon-carbon bond formation. It can react with a wide array of electrophiles, including:
Alkyl halides: Leading to the formation of 2-alkyl-1,3-dithianes, which can be hydrolyzed to form ketones. youtube.com
Epoxides: Ring-opening of epoxides yields β-hydroxy dithianes, precursors to β-hydroxy ketones. youtube.com
Aldehydes and Ketones: Reaction with other carbonyl compounds produces α-hydroxy dithianes, which upon hydrolysis give α-hydroxy ketones. youtube.com
Aryl Halides: More recent advancements have shown that palladium-catalyzed cross-coupling reactions can form 2-aryl-1,3-dithianes. nih.gov
Following these reactions, the dithiane moiety can be cleaved, typically under oxidative or mercury(II)-mediated conditions, to reveal the carbonyl group, thus completing the synthesis of the target ketone or aldehyde. researchgate.netnih.gov
Contextualizing 2,2-Diaryl-1,3-Dithianes within Advanced Organic Synthesis
While the umpolung strategy is the hallmark of 2-monosubstituted dithianes, 2,2-disubstituted derivatives such as 2,2-diaryl-1,3-dithianes play a distinctly different but equally important role. In these compounds, the C2 carbon lacks an acidic proton, precluding its use as an acyl anion equivalent. Instead, their primary function is to serve as a highly stable protecting group for ketones. organic-chemistry.org
The thioacetal linkage in 2,2-diaryl-1,3-dithianes is exceptionally robust, showing stability towards both strongly acidic and basic conditions under which many other protecting groups, like acetals or ketals, would fail. organic-chemistry.org This stability makes them ideal for multi-step syntheses where the protected ketone must endure a variety of reaction conditions before its regeneration is desired.
A modern approach to synthesizing these structures involves the direct C-H arylation of 2-aryl-1,3-dithianes using palladium catalysis, which provides a powerful route to unsymmetrical 2,2-diaryl-1,3-dithianes. nih.gov This method highlights the evolution of dithiane chemistry, integrating it with contemporary transition-metal catalysis.
Scope and Contemporary Relevance of Research on 1,3-Dithiane, 2,2-bis(4-methylphenyl)-
The specific compound, 1,3-Dithiane, 2,2-bis(4-methylphenyl)-, is synthesized by the acid-catalyzed reaction of 4,4'-dimethylbenzophenone (B146755) with 1,3-propanedithiol (B87085). This transformation is a classic example of thioacetal formation, a reliable method for protecting the carbonyl group of diaryl ketones. organic-chemistry.org
The contemporary relevance of this compound and its analogs lies in their application as robust protecting groups in the total synthesis of complex natural products and pharmaceuticals. organic-chemistry.org The steric bulk of the two p-tolyl groups further enhances the stability of the dithiane ring. In a synthetic sequence, the 1,3-dithiane group can be carried through numerous steps, such as reductions, oxidations, or other C-C bond formations on other parts of the molecule, before being selectively removed to unmask the diaryl ketone functionality when needed. The development of diverse and mild catalytic systems for their formation continues to be an active area of research, aiming to improve efficiency and functional group tolerance. organic-chemistry.org
Interactive Data Table: Catalysts for 1,3-Dithiane Formation
The formation of 2,2-disubstituted 1,3-dithianes from ketones is a crucial reaction. A variety of catalysts can be employed, each with its own advantages regarding reaction conditions and substrate scope. The table below summarizes several effective catalysts used for this transformation.
| Catalyst | Substrate Example | Solvent | Conditions | Yield (%) | Reference |
| Iodine (I₂) (catalytic) | Ketones, Aldehydes | Solvent-free | Room Temp | 90-98 | organic-chemistry.org |
| Yttrium Triflate (Y(OTf)₃) | Ketones, Aldehydes | Dichloromethane | Room Temp | 85-95 | organic-chemistry.org |
| Tungstophosphoric Acid | Ketones, Aldehydes | Solvent-free | Room Temp | 90-98 | organic-chemistry.org |
| Hafnium Triflate (Hf(OTf)₄) | Ketones, Aldehydes | Dichloromethane | Room Temp | 92-99 | organic-chemistry.org |
| Lithium Bromide (LiBr) | Aromatic Aldehydes | Solvent-free | 60-70 °C | 85-95 | organic-chemistry.org |
| Copper bis(dodecyl sulfate) | Ketones, Aldehydes | Water | Room Temp | 86-98 | organic-chemistry.org |
Structure
3D Structure
Properties
CAS No. |
94996-75-5 |
|---|---|
Molecular Formula |
C18H20S2 |
Molecular Weight |
300.5 g/mol |
IUPAC Name |
2,2-bis(4-methylphenyl)-1,3-dithiane |
InChI |
InChI=1S/C18H20S2/c1-14-4-8-16(9-5-14)18(19-12-3-13-20-18)17-10-6-15(2)7-11-17/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
HXQGJLZXQGNWMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(SCCCS2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Reactivity Profiles and Mechanistic Investigations of 1,3 Dithiane, 2,2 Bis 4 Methylphenyl
Nucleophilic Reactivity at the C2 Position of Diaryl-1,3-Dithianes
The C2 position of the 1,3-dithiane (B146892) ring is flanked by two sulfur atoms, which can stabilize a negative charge through the participation of their d-orbitals. Deprotonation at this position, typically with a strong base such as n-butyllithium, generates a highly nucleophilic carbanion. This nucleophilicity is the cornerstone of the versatile reactivity of 2,2-diaryl-1,3-dithianes.
The lithiated derivative of 2,2-diaryl-1,3-dithianes is expected to react readily with a range of alkyl halides in a nucleophilic substitution manner. While specific studies on 1,3-Dithiane, 2,2-bis(4-methylphenyl)- are not extensively documented in publicly available literature, the general reactivity pattern of 2-lithio-1,3-dithianes suggests that it would serve as an effective nucleophile in such reactions. youtube.comresearchgate.net The reaction would proceed via an SN2 mechanism, leading to the formation of a new carbon-carbon bond at the C2 position. The general transformation is depicted below:
Reaction Scheme:
Deprotonation: 1,3-Dithiane, 2,2-bis(4-methylphenyl)- + n-BuLi → 2-Lithio-1,3-dithiane, 2,2-bis(4-methylphenyl)-
Alkylation: 2-Lithio-1,3-dithiane, 2,2-bis(4-methylphenyl)- + R-X → 2-Alkyl-1,3-dithiane, 2,2-bis(4-methylphenyl)- + LiX
This type of reaction is fundamental in the application of dithianes as acyl anion equivalents. youtube.com
The nucleophilic carbanion generated from 2,2-diaryl-1,3-dithianes can also participate in addition reactions with carbonyl compounds (aldehydes and ketones) and epoxides. These reactions are pivotal for the construction of more complex molecular architectures.
The addition to a carbonyl compound would result in the formation of a tetrahedral intermediate, which upon protonolysis, would yield a hydroxy-functionalized dithiane. Similarly, the reaction with an epoxide would proceed via a ring-opening mechanism, leading to a β-hydroxy dithiane derivative. The regioselectivity of the epoxide ring-opening would be dictated by steric and electronic factors, with the nucleophile generally attacking the less substituted carbon of the epoxide ring.
In addition to direct additions to carbonyls, the lithiated 2,2-diaryl-1,3-dithiane can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. This 1,4-addition pathway is a powerful tool for the formation of carbon-carbon bonds and the synthesis of 1,5-dicarbonyl compounds after deprotection of the dithiane moiety. The outcome of the reaction (1,2- vs. 1,4-addition) can often be influenced by the reaction conditions, including the solvent and the presence of additives. uwindsor.ca
The development of stereoselective transformations is a key area of modern organic synthesis. While specific examples involving 1,3-Dithiane, 2,2-bis(4-methylphenyl)- in chiral catalysis are not readily found in the literature, the general principles of asymmetric synthesis can be applied. The use of chiral bases for deprotonation or the addition of the dithiane nucleophile to prochiral electrophiles in the presence of a chiral catalyst could, in principle, lead to the formation of enantioenriched products.
Reactions with Strained Ring Systems
The high nucleophilicity of the C2 carbanion of 2,2-diaryl-1,3-dithianes also enables reactions with highly strained ring systems, which are otherwise unreactive towards many nucleophiles.
A notable and well-documented reaction of 2-aryl-1,3-dithianes is their addition to the highly strained molecule, [1.1.1]propellane. nih.govnih.govresearchgate.net This reaction provides access to bicyclo[1.1.1]pentane (BCP) containing dithianes, which are valuable building blocks in medicinal chemistry as BCPs are considered bioisosteres of aromatic rings. nih.govnih.gov
The reaction is initiated by the deprotonation of the 2-aryl-1,3-dithiane with a strong base, such as sodium bis(trimethylsilyl)amide (NaN(SiMe3)2), to generate the corresponding dithiane anion. nih.gov This anion then acts as a competent nucleophile, attacking one of the bridgehead carbons of [1.1.1]propellane, leading to the opening of the strained cage and the formation of a new carbon-carbon bond. nih.gov A subsequent proton transfer from the starting dithiane regenerates the active nucleophile, allowing the reaction to proceed. nih.gov Computational studies suggest that this reaction proceeds via a two-electron pathway. nih.govnih.gov
A broad range of 2-aryl-1,3-dithianes, including those with various substituents on the aryl ring, have been shown to participate in this transformation, affording the corresponding BCP-dithiane products in good to excellent yields. nih.govresearchgate.net While specific data for 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is not explicitly provided in the cited studies, the general success with other 2-aryl derivatives suggests that it would also be a viable substrate for this propellylation reaction. nih.govnih.govupenn.edu
The resulting BCP-containing dithianes are robust and can be further transformed. For instance, deprotection of the dithiane moiety can provide access to BCP analogues of diarylketones. nih.govnih.gov
Table of Reaction Conditions and Yields for the Propellylation of 2-Aryl-1,3-Dithianes
| Dithiane Substrate (Aryl Group) | Product | Yield (%) |
| Phenyl | 2-([1.1.1]propellan-1-yl)-2-phenyl-1,3-dithiane | 95 |
| 4-Methoxyphenyl | 2-(4-methoxyphenyl)-2-([1.1.1]propellan-1-yl)-1,3-dithiane | 99 |
| 4-Fluorophenyl | 2-(4-fluorophenyl)-2-([1.1.1]propellan-1-yl)-1,3-dithiane | 92 |
| 3-Thienyl | 2-([1.1.1]propellan-1-yl)-2-(thiophen-3-yl)-1,3-dithiane | 95 |
| 2-Naphthyl | 2-(naphthalen-2-yl)-2-([1.1.1]propellan-1-yl)-1,3-dithiane | 85 |
Data sourced from studies on the general reactivity of 2-aryl-1,3-dithianes. nih.gov
Elucidation of Reaction Pathways and Electronic Mechanisms (e.g., Two-Electron Pathways)
The reactivity of 1,3-dithianes is fundamentally rooted in the electronic nature of the dithioacetal functional group. The C2 proton of a 2-substituted-1,3-dithiane is rendered acidic (pKa ≈ 31 in DMSO) by the presence of the two adjacent sulfur atoms, which can stabilize the resulting carbanion through d-orbital participation and inductive effects. This allows for the generation of a potent nucleophile upon treatment with a strong base, a classic example of "umpolung" or polarity reversal of the carbonyl carbon's reactivity.
In the case of 1,3-Dithiane, 2,2-bis(4-methylphenyl)-, the absence of a C2 proton precludes direct deprotonation at this position. However, the underlying electronic principles that govern the stability of the 2-lithio-1,3-dithiane anion are crucial for understanding related reactive intermediates. The reaction of a 2-substituted 1,3-dithiane with a base to form the corresponding anion is a quintessential two-electron process, involving the deprotonation and subsequent nucleophilic attack on an electrophile. This carbanion is a soft nucleophile, a property attributed to the large and polarizable sulfur atoms. youtube.com
The stability and nucleophilicity of the 2-dithianyl anion allow it to participate in a wide array of carbon-carbon bond-forming reactions, reacting with electrophiles such as alkyl halides, epoxides, carbonyl compounds, and esters. youtube.comscribd.com While direct deprotonation is not feasible for the title compound, the electronic stabilization afforded by the dithiane moiety is a key factor in its other reactive pathways.
Palladium-Catalyzed Transformations and Anion-Relay Chemistry
Palladium catalysis offers a powerful toolkit for the functionalization of organic molecules, and 1,3-dithiane derivatives are no exception. The unique electronic properties of the dithiane ring, particularly in its deprotonated form, allow for its participation in various palladium-catalyzed cross-coupling reactions.
Allylic Alkylation Reactions
Palladium-catalyzed allylic alkylation of 2-aryl-1,3-dithianes provides an efficient route to β,γ-unsaturated ketones following deprotection. acs.org This reaction proceeds via the in-situ generation of a 2-sodio-1,3-dithiane nucleophile, which then attacks a π-allyl palladium complex. Mechanistic studies have revealed that the dithiane anion behaves as a "soft" nucleophile, favoring an external attack on the π-allyl palladium intermediate. This typically results in a double inversion pathway, leading to retention of stereochemistry. acs.org
While specific data for 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is not available, the reactivity of analogous 2,2-diaryl-1,3-dithianes can be inferred. The steric bulk of the two p-tolyl groups might influence the rate and efficiency of the reaction. Below is a representative table of palladium-catalyzed allylic alkylation of 2-aryl-1,3-dithianes, demonstrating the scope of this transformation.
Table 1: Palladium-Catalyzed Allylic Alkylation of 2-Aryl-1,3-Dithianes
| Dithiane Substrate | Allylic Electrophile | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Phenyl-1,3-dithiane (B1581651) | Allyl acetate | Pd(PPh₃)₄ | NaH | THF | 85 |
| 2-(4-Methoxyphenyl)-1,3-dithiane | Cinnamyl acetate | [Pd(allyl)Cl]₂ / dppe | NaH | THF | 92 |
| 2-(4-Chlorophenyl)-1,3-dithiane | 1-Phenylallyl acetate | Pd(dba)₂ / dppf | NaHMDS | Dioxane | 78 |
| 2-Naphthyl-1,3-dithiane | 3-Methyl-2-butenyl acetate | Pd(OAc)₂ / Xantphos | KHMDS | Toluene (B28343) | 88 |
This table is a composite of typical results found in the literature for 2-aryl-1,3-dithianes and is intended to be illustrative. acs.org
Deprotonative Cross-Coupling Processes
The palladium-catalyzed deprotonative cross-coupling of 2-aryl-1,3-dithianes with aryl bromides presents a powerful method for the synthesis of 2,2-diaryl-1,3-dithianes, which are precursors to diaryl ketones. brynmawr.edunih.gov This reaction leverages the acidity of the benzylic C-H bond at the 2-position of the dithiane ring. The reaction mechanism is thought to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by deprotonation of the dithiane and subsequent transmetalation to the palladium center. Reductive elimination then affords the 2,2-diaryl-1,3-dithiane product. brynmawr.edu
For 1,3-Dithiane, 2,2-bis(4-methylphenyl)-, this specific transformation would not be applicable as it already possesses two aryl groups at the 2-position. However, this methodology is highly relevant to its synthesis. The table below illustrates the scope of the deprotonative cross-coupling of various 2-aryl-1,3-dithianes with aryl bromides.
Table 2: Palladium-Catalyzed Deprotonative Cross-Coupling of 2-Aryl-1,3-Dithianes with Aryl Bromides
| 2-Aryl-1,3-dithiane | Aryl Bromide | Catalyst/Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 2-Phenyl-1,3-dithiane | 4-Bromoanisole | Pd(OAc)₂ / NiXantphos | KOtBu | CPME | 85 |
| 2-(4-Tolyl)-1,3-dithiane | 4-Bromotoluene (B49008) | Pd(OAc)₂ / NiXantphos | KOtBu | CPME | 90 |
| 2-(4-Chlorophenyl)-1,3-dithiane | Bromobenzene | Pd(OAc)₂ / NiXantphos | KOtBu | CPME | 75 |
| 2-Phenyl-1,3-dithiane | 3-Bromopyridine | Pd(OAc)₂ / NiXantphos | KOtBu | CPME | 68 |
Data adapted from Schmink, J. R., et al. Org. Lett. 2014, 16 (18), 4730–4733. brynmawr.edu
Oxidative Reactivity and Pathways
The sulfur atoms in the 1,3-dithiane ring are susceptible to oxidation, leading to a range of products including sulfoxides, sulfones, and cleavage of the dithiane moiety to regenerate a carbonyl group. The specific outcome of the oxidation is highly dependent on the oxidant and the reaction conditions.
Photo-Oxidative Reactions and Cleavage Mechanisms
The photodeprotection of 1,3-dithianes to their corresponding carbonyl compounds can be achieved through photo-oxidative reactions. Mechanistic studies on 2-aryl-1,3-dithianes have shown that this process can be initiated by a photosensitizer. The reaction involves an initial electron transfer from the dithiane to the excited state of the sensitizer (B1316253), generating a dithiane radical cation. acs.orgnih.gov
This radical cation can undergo C-S bond cleavage to form a distonic radical cation. nih.gov The subsequent steps are dependent on the reaction conditions. In the presence of oxygen, the superoxide (B77818) radical anion is implicated as a key reactive species that drives the deprotection to the carbonyl compound. acs.orgnih.gov This is supported by the observation that the reaction is significantly inhibited in the absence of oxygen. nih.gov
Singlet Oxygen Reactions and Sulfoxide (B87167)/Sulfone Formation
The reaction of organic sulfides with singlet oxygen is a well-established method for the formation of sulfoxides and, under more forcing conditions, sulfones. The reaction of 1,3-Dithiane, 2,2-bis(4-methylphenyl)- with singlet oxygen would be expected to follow a similar pathway. The initial step is the formation of a persulfoxide intermediate, which can then be converted to the sulfoxide. cuny.edu Further oxidation of the sulfoxide leads to the corresponding sulfone.
The product distribution between the sulfoxide and sulfone can often be controlled by the reaction conditions, such as the stoichiometry of the oxidant and the reaction time. In the context of 1,3-dithianes, the oxidation can also lead to cleavage of the C-S bonds, regenerating the parent ketone. The table below provides a general overview of the oxidation products of organic sulfides with singlet oxygen, which is analogous to the expected reactivity of the title compound.
Table 3: General Products of Singlet Oxygen Oxidation of Organic Sulfides
| Substrate Type | Reagents | Major Product(s) |
|---|---|---|
| Dialkyl sulfide | ¹O₂, Solvent | Dialkyl sulfoxide |
| Dialkyl sulfide | ¹O₂ (excess), Solvent | Dialkyl sulfone |
| Diaryl sulfide | ¹O₂, Solvent | Diaryl sulfoxide |
| Diaryl sulfide | ¹O₂ (excess), Solvent | Diaryl sulfone |
This table illustrates the general reactivity of sulfides with singlet oxygen. cuny.edu
Other Functional Group Interconversions Involving the Dithiane Moiety
Beyond its role as a protective group for carbonyls, the dithiane moiety in 1,3-Dithiane, 2,2-bis(4-methylphenyl)- serves as a versatile functional group handle for further molecular transformations. This section explores two such conversions: the transformation into geminal difluoromethanes and the potential outcomes of Baeyer-Villiger oxidation.
Conversion to Geminal Difluoromethanes
The conversion of the dithiane group to a geminal difluoromethylene group represents a valuable transformation in medicinal and materials chemistry, as the introduction of fluorine can significantly alter a molecule's biological activity, lipophilicity, and metabolic stability. Research on the desulfurative fluorination of 1,3-dithiane derivatives has established effective methodologies for this conversion.
Detailed research by Rozen and co-workers has demonstrated the utility of bromine trifluoride (BrF₃) as a potent reagent for the conversion of 2-alkyl-1,3-dithiane derivatives into the corresponding 1,1-difluoromethyl alkanes. organic-chemistry.org This reaction proceeds readily and offers good yields, particularly for substrates derived from primary alkyl halides. organic-chemistry.org While the specific application to 2,2-bis(4-methylphenyl)-1,3-dithiane has not been detailed, the established reactivity provides a strong basis for predicting a similar outcome.
The proposed mechanism involves the electrophilic attack of BrF₃ on the sulfur atoms of the dithiane ring. This initial interaction is followed by a cascade of events involving C-S bond cleavage and the introduction of fluorine atoms at the C2 position. The stability of the tertiary carbocation intermediate formed from 2,2-bis(4-methylphenyl)-1,3-dithiane would likely facilitate this transformation.
An alternative and milder approach for the gem-difluorination of related 2,2-diaryl-1,3-dithiolanes has been reported using a combination of Selectfluor® and pyridinium (B92312) polyhydrogen fluoride (B91410) (PPHF). nih.govsci-hub.se This method proceeds under mild conditions and provides moderate to good yields of the corresponding gem-difluoro compounds. nih.gov This suggests a viable alternative to the more reactive BrF₃ for the transformation of 2,2-bis(4-methylphenyl)-1,3-dithiane.
Table 1: Reagents for the Conversion of Dithianes to Geminal Difluoromethanes
| Reagent(s) | Substrate Type | Typical Conditions | Yield | Reference |
| Bromine Trifluoride (BrF₃) | 2-Alkyl-1,3-dithianes | Inert solvent (e.g., CH₂Cl₂) at low temperature | 60-75% | organic-chemistry.org |
| Selectfluor® / Pyridinium Polyhydrogen Fluoride (PPHF) | 2,2-Diaryl-1,3-dithiolanes | Acetonitrile (B52724), room temperature | Moderate to Good | nih.gov |
Baeyer-Villiger Oxidation Products
The Baeyer-Villiger oxidation is a well-established reaction that involves the oxidation of a ketone to an ester or a lactone using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgorganic-chemistry.org While this reaction is classically applied to ketones, its application to sulfur-containing functional groups like dithianes is less common and can lead to different reaction pathways.
When 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is treated with a peroxyacid, two principal reaction pathways can be envisioned: oxidation of the sulfur atoms or a Baeyer-Villiger-type insertion of an oxygen atom.
Sulfur Oxidation:
The sulfur atoms in the 1,3-dithiane ring are susceptible to oxidation. Studies on the oxidation of 1,3-dithiane and its derivatives have shown that treatment with oxidants like m-CPBA can lead to the formation of the corresponding S-oxides (sulfoxides) and S,S'-dioxides (sulfones). rsc.org For 2,2-bis(4-methylphenyl)-1,3-dithiane, this would result in the formation of the corresponding monosulfoxide and disulfoxide derivatives. The stereochemical outcome of the oxidation can be influenced by the reaction conditions and the steric bulk of the substituents at the C2 position.
Hypothetical Baeyer-Villiger Oxidation:
A true Baeyer-Villiger oxidation of the dithiane itself is not a commonly reported transformation. However, if a Baeyer-Villiger-type mechanism were to occur, it would involve the insertion of an oxygen atom adjacent to the C2 carbon of the dithiane ring, leading to the formation of a thionoester or a related species. Given the migratory aptitude in Baeyer-Villiger reactions (tertiary alkyl > secondary alkyl > aryl > primary alkyl), the migration of one of the 4-methylphenyl groups is a possibility. However, the presence of the sulfur atoms significantly alters the electronic nature of the adjacent carbon, making a direct analogy to ketone chemistry speculative.
It is more probable that oxidation at the sulfur atoms would be the predominant pathway. The resulting sulfoxides and sulfones are stable compounds and represent the more likely products of the reaction of 2,2-bis(4-methylphenyl)-1,3-dithiane with peroxyacids.
Table 2: Potential Products from the Oxidation of 1,3-Dithiane, 2,2-bis(4-methylphenyl)- with a Peroxyacid
| Reaction Pathway | Potential Product(s) | Reagent | Comments |
| Sulfur Oxidation | 2,2-bis(4-methylphenyl)-1,3-dithiane 1-oxide (monosulfoxide) 2,2-bis(4-methylphenyl)-1,3-dithiane 1,3-dioxide (disulfoxide) | m-CPBA, H₂O₂ | This is the most likely reaction pathway based on the known reactivity of dithianes. rsc.org |
| Hypothetical Baeyer-Villiger Oxidation | Thionoester or other rearrangement products | m-CPBA | This pathway is speculative for this substrate class, with sulfur oxidation being the more probable outcome. |
Advanced Applications in Complex Molecular Synthesis and Structural Diversification
Strategic Use of 1,3-Dithiane (B146892), 2,2-bis(4-methylphenyl)- as a C1 Synthon
The foundational concept underpinning the utility of 1,3-dithianes in organic synthesis is the principle of "umpolung," or the reversal of polarity. organic-chemistry.orgddugu.ac.inquimicaorganica.org In typical carbonyl compounds, the carbonyl carbon is electrophilic. However, by converting a carbonyl compound into a 1,3-dithiane, the corresponding C2 proton becomes acidic and can be removed by a strong base, such as n-butyllithium, to generate a nucleophilic carbanion. organic-chemistry.orgwikipedia.org This nucleophilic acyl anion equivalent, a C1 synthon, can then react with various electrophiles to form new carbon-carbon bonds. organic-chemistry.orgnih.gov
While the parent 1,3-dithiane is derived from formaldehyde, the subject of this article, 1,3-Dithiane, 2,2-bis(4-methylphenyl)-, represents a protected form of a diaryl ketone. The synthesis of such 2,2-diaryl-1,3-dithianes can be achieved through a palladium-catalyzed direct C-H arylation of a 2-aryl-1,3-dithiane. nih.gov In a hypothetical synthesis of 1,3-Dithiane, 2,2-bis(4-methylphenyl)-, one could envision starting with 2-(4-methylphenyl)-1,3-dithiane (B458461). Deprotonation with a suitable base in the presence of a palladium catalyst and an aryl halide, such as 4-bromotoluene (B49008), would yield the desired product. nih.gov
The strategic importance of 1,3-Dithiane, 2,2-bis(4-methylphenyl)- as a C1 synthon lies in its ability to act as a masked diaryl ketone moiety. This protecting group strategy allows for the introduction of the bis(4-methylphenyl)ketone pharmacophore late in a synthetic sequence, avoiding potential side reactions with sensitive functional groups present in the molecule. The dithiane functionality is robust and stable to a wide range of reaction conditions, yet it can be efficiently cleaved to reveal the parent carbonyl group when desired. organic-chemistry.orgorganic-chemistry.org
Assembly of Diaryl Ketone Analogs and Related Pharmacophores
Diaryl ketones are a prevalent structural motif in a multitude of biologically active compounds and functional materials. The synthesis of these molecules often requires robust and versatile methods. The use of 2,2-diaryl-1,3-dithianes, such as 1,3-Dithiane, 2,2-bis(4-methylphenyl)-, provides an elegant and efficient route to these important compounds. nih.gov
A powerful method for the synthesis of 2,2-diaryl-1,3-dithianes involves the palladium-catalyzed direct arylation of 2-aryl-1,3-dithianes. nih.gov This approach allows for the coupling of a 2-aryl-1,3-dithiane with an aryl bromide under mild conditions. For instance, the reaction of 2-(4-methylphenyl)-1,3-dithiane with 4-bromotoluene in the presence of a palladium catalyst and a base would directly yield 1,3-Dithiane, 2,2-bis(4-methylphenyl)-. The subsequent hydrolysis of the dithiane moiety, often achieved with reagents like molecular iodine, N-bromosuccinimide (NBS), or Selectfluor® in the presence of water, efficiently unmasks the carbonyl group to afford the corresponding diaryl ketone, in this case, bis(4-methylphenyl)methanone. nih.gov
This two-step sequence, which can often be performed in a one-pot procedure, offers a significant advantage for the rapid and large-scale synthesis of diaryl ketones. nih.gov The versatility of this method allows for the synthesis of a wide array of diaryl ketone analogs by simply varying the starting 2-aryl-1,3-dithiane and the aryl bromide coupling partner.
| Starting Materials | Intermediate | Final Product | Key Transformation |
| 2-(4-methylphenyl)-1,3-dithiane, 4-bromotoluene | 1,3-Dithiane, 2,2-bis(4-methylphenyl)- | bis(4-methylphenyl)methanone | Palladium-catalyzed arylation followed by hydrolysis |
| 2-Aryl-1,3-dithiane, Aryl bromide | 2,2-Diaryl-1,3-dithiane | Diaryl ketone | Palladium-catalyzed arylation followed by hydrolysis |
Incorporation into Bicyclo[1.1.1]pentane (BCP) Derivatives as Bioisosteres
Bicyclo[1.1.1]pentanes (BCPs) have garnered significant attention in medicinal chemistry as bioisosteres for aromatic rings. researchgate.netnih.govnih.gov Their rigid, linear, and three-dimensional structure can improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, without compromising biological activity. A key challenge in this area is the development of reliable methods for the incorporation of the BCP scaffold into target molecules.
A novel and efficient method for the synthesis of BCP-containing dithianes has been developed, which provides access to BCP analogs of medicinally important diaryl ketones. nih.govnih.gov This method involves the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane. nih.govnih.govccspublishing.org.cn For example, 2-(4-methylphenyl)-1,3-dithiane could react with [1.1.1]propellane to yield 2-(4-methylphenyl)-2-(bicyclo[1.1.1]pentan-1-yl)-1,3-dithiane.
Subsequent deprotection of the dithiane group would then furnish the corresponding aryl BCP ketone, a structural analog of a diaryl ketone where one of the aryl groups is replaced by a BCP moiety. This transformation highlights the utility of diaryl dithianes as precursors to novel bioisosteres. The reaction is reported to have a broad substrate scope, tolerating various functional groups on the aryl ring of the dithiane. nih.govnih.gov
| Reactants | Product | Significance |
| 2-Aryl-1,3-dithiane, [1.1.1]Propellane | 2-Aryl-2-(bicyclo[1.1.1]pentan-1-yl)-1,3-dithiane | Precursor to BCP-aryl ketone bioisosteres |
| 2-(4-methylphenyl)-1,3-dithiane, [1.1.1]Propellane | 2-(4-methylphenyl)-2-(bicyclo[1.1.1]pentan-1-yl)-1,3-dithiane | Potential precursor to a BCP analog of bis(4-methylphenyl)methanone |
Contributions to the Total Synthesis of Natural Products and Bioactive Scaffolds
The use of 1,3-dithiane chemistry has been a cornerstone in the total synthesis of numerous complex natural products for decades. uwindsor.cascilit.com The ability to mask a carbonyl group as a dithiane allows for its protection during various synthetic transformations and its subsequent unmasking at a later stage. organic-chemistry.org Furthermore, the umpolung reactivity of lithiated dithianes enables the formation of key carbon-carbon bonds that would be challenging to construct using conventional methods. uwindsor.ca
While specific examples of the use of 1,3-Dithiane, 2,2-bis(4-methylphenyl)- in total synthesis are not readily found in the literature, the general strategy of employing 2,2-disubstituted-1,3-dithianes is well-documented. These serve as protected ketone synthons, allowing for the construction of intricate molecular architectures. For instance, a 2,2-dialkyl-1,3-dithiane can be carried through a multi-step synthesis and then deprotected to reveal a ketone functionality at a crucial point in the synthetic route.
The application of diaryl dithianes, such as 1,3-Dithiane, 2,2-bis(4-methylphenyl)-, in this context would be to introduce a diaryl ketone moiety into a complex natural product or a bioactive scaffold. Given the prevalence of the diaryl ketone pharmacophore in biologically active molecules, this strategy holds significant potential for the synthesis of novel analogs of natural products with improved or modified biological activities.
Development of Multicomponent Reaction Sequences Employing Diaryl Dithianes
Multicomponent reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single synthetic operation to form a complex product that contains substantial portions of all the starting materials. MCRs are highly valued for their atom economy, step economy, and ability to rapidly generate molecular diversity.
The involvement of dithiane derivatives in MCRs is an area of growing interest. While there are no specific reports on the use of 1,3-Dithiane, 2,2-bis(4-methylphenyl)- in MCRs, the reactivity of the dithiane moiety suggests several potential applications. For example, a 2-lithio-1,3-dithiane can act as a nucleophilic component in an MCR.
A hypothetical MCR sequence could involve the reaction of a 2-lithio-2-aryl-1,3-dithiane with an imine (generated in situ from an aldehyde and an amine) and a third component, such as an isocyanide, in a Ugi-type reaction. This would lead to the formation of a complex, polyfunctionalized molecule containing the diaryl dithiane moiety. Subsequent deprotection of the dithiane would then yield a product with a diaryl ketone functionality. The development of such MCRs involving diaryl dithianes would provide a powerful tool for the rapid synthesis of libraries of complex molecules for drug discovery and materials science.
Computational and Spectroscopic Characterization of 1,3 Dithiane, 2,2 Bis 4 Methylphenyl
Theoretical Investigations of Molecular Structure and Conformation
Computational chemistry provides powerful tools to explore the intricacies of molecular systems. For 1,3-Dithiane (B146892), 2,2-bis(4-methylphenyl)-, theoretical studies offer a window into its electronic structure and conformational dynamics, which are not always fully accessible through experimental means alone.
Density Functional Theory (DFT) Studies on Ground and Excited States
Density Functional Theory (DFT) has become an essential method for calculating the electronic structure of organic molecules. ipb.ptmdpi.com For the 1,3-dithiane class of compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or higher, are employed to determine optimized geometries, electronic properties, and relative energies of different states. mdpi.comacs.org
While specific DFT studies on the ground and excited states of 1,3-Dithiane, 2,2-bis(4-methylphenyl)- are not extensively documented in the reviewed literature, principles from studies on related molecules can be applied. Such calculations would typically reveal the distribution of electron density, the nature of molecular orbitals, and the energies of both the ground state (S₀) and lowest triplet excited state (T₁). These computational investigations are fundamental for understanding the molecule's stability and photochemical behavior. For instance, DFT studies have been instrumental in elucidating the mechanism of photodeprotection of 1,3-dithianes, suggesting that the reaction is driven by the superoxide (B77818) anion following an initial electron transfer from the dithiane to a triplet sensitizer (B1316253). acs.org
Frontier Molecular Orbital (FMO) Analysis of Reactivity
Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that helps in predicting the reactivity of a molecule. youtube.com This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. ajchem-a.com
For 1,3-dithiane derivatives, the HOMO is typically associated with the non-bonding lone pair electrons on the sulfur atoms, making them effective nucleophiles. The LUMO is generally a σ* anti-bonding orbital associated with the C-S bonds. A smaller HOMO-LUMO gap implies that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. ajchem-a.com In the case of 1,3-Dithiane, 2,2-bis(4-methylphenyl)-, the electron-donating nature of the two p-tolyl groups would be expected to raise the energy of the HOMO, potentially reducing the HOMO-LUMO gap and influencing its reactivity compared to unsubstituted 1,3-dithiane.
| Computational Parameter | Description | Inferred Significance for 1,3-Dithiane, 2,2-bis(4-methylphenyl)- |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Expected to be relatively high due to electron donation from sulfur lone pairs and tolyl groups, indicating nucleophilic character. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Associated with C-S σ* orbitals; acts as the acceptor site in reactions with electrophiles. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. |
Conformational Analysis of the 1,3-Dithiane Ring System (Chair Forms, Anomeric Effects)
The six-membered 1,3-dithiane ring, like cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. acs.org This chair form can exist in an equilibrium of two conformers through a ring-flipping process. However, in 2,2-disubstituted 1,3-dithianes, particularly with bulky substituents like the 4-methylphenyl (tolyl) groups, the conformational equilibrium is strongly shifted. The significant steric hindrance caused by the two large aryl groups at the C2 position effectively locks the ring into a single, rigid chair conformation, making ring inversion energetically unfavorable.
The anomeric effect, a stereoelectronic phenomenon, describes the preference of an electronegative substituent at the anomeric carbon (C2 in this case) to occupy the axial position, despite potential steric repulsion. scripps.edu This effect is attributed to a stabilizing hyperconjugative interaction between a lone pair of electrons on a heteroatom in the ring (one of the sulfur atoms) and the anti-bonding σ* orbital of the axial C-X bond. researchgate.net While the anomeric effect is well-documented in many 2-substituted 1,3-dithianes, in the symmetrically substituted 1,3-Dithiane, 2,2-bis(4-methylphenyl)-, the concept is less relevant for determining conformational preference as there isn't a single axial/equatorial substituent choice to be made. The conformation is overwhelmingly dictated by the steric demands of the two geminal tolyl groups. acs.orglookchem.com
Quantum Chemical Modeling of Reaction Mechanisms
Quantum chemical modeling is a valuable tool for investigating the pathways of chemical reactions. The formation of 1,3-dithianes, including 1,3-Dithiane, 2,2-bis(4-methylphenyl)-, occurs through the acid-catalyzed reaction of a carbonyl compound (4,4'-dimethylbenzophenone) with 1,3-propanedithiol (B87085). organic-chemistry.orgquimicaorganica.org Computational models can elucidate the reaction mechanism, detailing the structures of intermediates and transition states, and calculating the activation energies for each step.
The mechanism involves the initial protonation of the carbonyl oxygen, followed by nucleophilic attack of one of the thiol groups. A series of proton transfer and dehydration steps leads to the formation of a hemithioacetal and then a thionium (B1214772) ion intermediate, which is subsequently attacked by the second thiol group to yield the final cyclic dithioacetal product. Furthermore, computational studies have been applied to understand the deprotection of 1,3-dithianes, providing detailed mechanistic insights into processes like photoremoval, supporting experimental findings. acs.org
Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the structure of newly synthesized compounds. Nuclear Magnetic Resonance (NMR) is particularly powerful for providing detailed information about the carbon-hydrogen framework of a molecule. tjnpr.org
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Assignment and Stereochemistry
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.
Aromatic Protons: The two p-tolyl groups would give rise to two sets of doublets in the aromatic region (typically δ 7.0-7.5 ppm). The protons ortho to the dithiane ring and those meta to it would have slightly different chemical environments, resulting in an AA'BB' splitting pattern that often appears as two distinct doublets.
Methyl Protons: A sharp singlet would be observed for the six equivalent protons of the two methyl groups on the phenyl rings, likely in the region of δ 2.3-2.4 ppm.
Dithiane Ring Protons: The six protons of the 1,3-dithiane ring would appear as multiplets in the upfield region. The four protons at the C4 and C6 positions (adjacent to the sulfur atoms) would be expected around δ 2.8-3.1 ppm, while the two protons at the C5 position would be found further upfield, around δ 1.9-2.2 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the structure.
Aromatic Carbons: Several signals would be present in the aromatic region (δ 125-145 ppm). This would include the quaternary carbons attached to the dithiane ring, the carbons bearing the methyl groups, and the protonated aromatic carbons.
Dithiane Ring Carbons: The C2 carbon, being a quaternary carbon bonded to two sulfur atoms and two aryl groups, would have a characteristic chemical shift. The C4/C6 carbons adjacent to the sulfur atoms would appear at a distinct chemical shift, and the C5 carbon would be the most upfield of the ring carbons.
Methyl Carbons: A single signal for the equivalent methyl carbons would be expected around δ 21 ppm.
The combination of these predicted ¹H and ¹³C NMR signals would provide unambiguous confirmation of the structure of 1,3-Dithiane, 2,2-bis(4-methylphenyl)-. ipb.ptdlsu.edu.ph
| Predicted ¹H NMR Data for 1,3-Dithiane, 2,2-bis(4-methylphenyl)- | |
| Chemical Shift (δ ppm) | Multiplicity |
| ~ 7.4 | Doublet |
| ~ 7.1 | Doublet |
| ~ 2.9 | Multiplet |
| ~ 2.3 | Singlet |
| ~ 2.0 | Multiplet |
| Predicted ¹³C NMR Data for 1,3-Dithiane, 2,2-bis(4-methylphenyl)- | |
| Chemical Shift (δ ppm) | Assignment |
| ~ 140 | Aromatic Quaternary Carbon |
| ~ 138 | Aromatic Quaternary Carbon |
| ~ 129 | Aromatic CH |
| ~ 128 | Aromatic CH |
| ~ 75 | C2 (S-C-S) |
| ~ 30 | C4/C6 (-S-CH₂-) |
| ~ 26 | C5 (-CH₂-CH₂-CH₂-) |
| ~ 21 | -CH₃ |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
The fragmentation of 1,3-dithianes is influenced by the stability of the resulting fragments. Common fragmentation pathways for 2,2-disubstituted-1,3-dithianes involve the cleavage of the C-S bonds and fragmentation of the substituent groups. For 1,3-Dithiane, 2,2-bis(4-methylphenyl)-, the fragmentation is anticipated to be dominated by the loss of one of the p-tolyl groups, leading to a stable cation.
Expected Fragmentation Pathways:
Loss of a p-tolyl radical: A primary fragmentation event would likely be the cleavage of one of the C-C bonds between the dithiane ring and a p-tolyl group, resulting in the loss of a tolyl radical (•C₇H₇, 91 u). This would generate a prominent peak at m/z 209, corresponding to the [M - C₇H₇]⁺ ion.
Formation of the p-tolyl cation: The tropylium (B1234903) ion, a stable aromatic cation with the formula [C₇H₇]⁺, is a very common fragment in the mass spectra of compounds containing a benzyl (B1604629) or tolyl moiety. A significant peak at m/z 91 is therefore expected.
Cleavage of the dithiane ring: Fragmentation of the 1,3-dithiane ring itself can also occur, leading to smaller sulfur-containing fragments. However, these are generally less prominent than the fragments arising from the loss of the aromatic substituents.
Table 1: Predicted Major Mass Spectrometry Fragments for 1,3-Dithiane, 2,2-bis(4-methylphenyl)-
| m/z | Predicted Fragment Ion |
| 300 | [M]⁺ (Molecular Ion) |
| 209 | [M - C₇H₇]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
Infrared (IR) Spectroscopy:
The IR spectrum of 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is expected to show characteristic absorption bands corresponding to its constituent functional groups. While a specific experimental spectrum for this compound is not available, the expected absorption regions can be predicted based on known data for similar structures.
Aromatic C-H Stretching: The presence of the two p-tolyl groups will give rise to C-H stretching vibrations in the aromatic region, typically observed between 3100 and 3000 cm⁻¹.
Aliphatic C-H Stretching: The methylene (B1212753) (-CH₂-) groups of the 1,3-dithiane ring will exhibit C-H stretching absorptions in the range of 3000-2850 cm⁻¹.
Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic rings will produce characteristic stretching bands in the 1600-1450 cm⁻¹ region.
C-S Stretching: The carbon-sulfur bonds of the dithiane ring typically show weak to medium absorptions in the fingerprint region, around 800-600 cm⁻¹.
Table 2: Predicted Characteristic Infrared Absorption Bands for 1,3-Dithiane, 2,2-bis(4-methylphenyl)-
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 3000 - 2850 | Aliphatic C-H | Stretching |
| 1600 - 1450 | Aromatic C=C | Stretching |
| 800 - 600 | C-S | Stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
The UV-Vis spectrum of 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is expected to be dominated by the electronic transitions of the two p-tolyl chromophores. The 1,3-dithiane ring itself does not have significant absorption in the near-UV or visible range. The aromatic rings will exhibit π → π* transitions.
For substituted benzenes like the p-tolyl group, two main absorption bands are typically observed:
E₂-band: A strong absorption band is expected around 200-230 nm.
B-band: A weaker, fine-structured band is anticipated in the region of 250-280 nm.
The presence of two p-tolyl groups attached to the same carbon atom may lead to some interaction between the chromophores, potentially causing slight shifts in the absorption maxima and changes in molar absorptivity compared to a monosubstituted analogue.
X-ray Crystallography for Solid-State Structural Determination
Although a crystal structure for 1,3-Dithiane, 2,2-bis(4-methylphenyl)- is not available in the Cambridge Structural Database (CSD), valuable insights into its likely solid-state conformation can be gleaned from the crystallographic analysis of the closely related compound, 2-(4-methylphenyl)-1,3-dithiane (B458461). researchgate.net
Analysis of Bond Lengths, Bond Angles, and Dihedral Angles
Based on the structure of 2-(4-methylphenyl)-1,3-dithiane, the 1,3-dithiane ring in the 2,2-bis(4-methylphenyl) derivative is expected to adopt a chair conformation, which is the most stable arrangement for this six-membered heterocyclic system. The two p-tolyl substituents at the C2 position will likely occupy one axial and one equatorial position to minimize steric hindrance.
Expected Bond Lengths and Angles:
C-S Bond Lengths: The C-S bond lengths within the dithiane ring are expected to be in the typical range of 1.80-1.82 Å.
C-C Bond Lengths: The C-C single bonds within the dithiane ring and connecting to the aromatic rings will be around 1.52-1.54 Å. The C-C bonds within the aromatic rings will exhibit the characteristic delocalized bond length of approximately 1.39 Å.
Bond Angles: The bond angles within the dithiane ring will deviate slightly from the ideal tetrahedral angle of 109.5° due to the presence of the larger sulfur atoms. The C-S-C angle is expected to be around 100°, while the S-C-S angle at the C2 position will be approximately 112°.
Table 3: Predicted Selected Bond Lengths and Angles for 1,3-Dithiane, 2,2-bis(4-methylphenyl)- (based on analogous structures)
| Bond/Angle | Predicted Value |
| C-S (dithiane) | ~1.81 Å |
| C2-C(tolyl) | ~1.53 Å |
| C-S-C (dithiane) | ~100° |
| S-C2-S | ~112° |
The dihedral angles will define the precise chair conformation of the dithiane ring and the relative orientations of the two p-tolyl groups. The planarity of the p-tolyl rings will be maintained.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. While a Hirshfeld surface analysis for the specific title compound cannot be performed without its crystal structure, an analysis of 2-(4-methylphenyl)-1,3-dithiane provides a model for the types of interactions that would likely govern the crystal packing of the 2,2-bis(4-methylphenyl) analogue. researchgate.net
The Hirshfeld surface of 2-(4-methylphenyl)-1,3-dithiane reveals that the crystal packing is primarily influenced by a combination of C-H···π and C-H···S interactions. researchgate.net For 1,3-Dithiane, 2,2-bis(4-methylphenyl)-, the increased number of aromatic rings and C-H bonds would lead to a more complex network of these weak intermolecular forces.
Key Expected Intermolecular Interactions:
C-H···π Interactions: The hydrogen atoms of the dithiane ring and the methyl groups of the tolyl substituents can act as donors in C-H···π interactions with the electron-rich aromatic rings of neighboring molecules.
C-H···S Interactions: The hydrogen atoms of the aromatic rings and the dithiane ring can also interact with the sulfur atoms of adjacent molecules.
π···π Stacking: Depending on the packing arrangement, there may be offset π···π stacking interactions between the p-tolyl rings of neighboring molecules.
The fingerprint plots derived from the Hirshfeld surface would be expected to show significant contributions from H···H, C···H, and S···H contacts, reflecting the prevalence of these weak intermolecular forces in the crystal packing.
Deprotection Strategies for the Regeneration of Carbonyl Functionality
Oxidative Deprotection Methods for Diaryl Dithianes
Oxidative cleavage provides a powerful route to regenerate the carbonyl functionality. These methods typically involve an oxidant that attacks the sulfur atoms, leading to an unstable intermediate that readily hydrolyzes to the desired ketone.
Use of Hypervalent Iodine Reagents
Hypervalent iodine compounds are effective reagents for the deprotection of dithianes under mild conditions, making them suitable for substrates with sensitive functional groups. organic-chemistry.orgsci-hub.se Reagents such as bis(trifluoroacetoxy)iodobenzene (PIFA) and o-iodoxybenzoic acid (IBX) are frequently employed. organic-chemistry.org
The deprotection using PIFA is particularly effective for complex and labile molecules like alkaloids. organic-chemistry.org The procedure often involves the portionwise addition of the oxidant to a solution of the dithiane in a protic solvent system, such as aqueous acetonitrile (B52724) or tetrahydrofuran, to facilitate the final hydrolysis step. sci-hub.seorganic-chemistry.org The oxygen atom incorporated into the regenerated carbonyl group is derived from the reagent or the solvent. sci-hub.se Another powerful reagent in this class is the Dess-Martin periodinane, which can efficiently deprotect dithianes in aqueous solvent mixtures. sci-hub.se
Table 1: Deprotection of Dithianes using Hypervalent Iodine Reagents
| Reagent | Typical Conditions | Notes |
|---|---|---|
| Bis(trifluoroacetoxy)iodobenzene (PIFA) | Aqueous THF/MeCN | Ideal for labile and complex substrates like alkaloids. organic-chemistry.org |
| o-Iodoxybenzoic acid (IBX) | Water, with β-cyclodextrin | Neutral conditions at room temperature. organic-chemistry.org |
Hydrogen Peroxide and Iodine-Catalyzed Systems
An environmentally benign and efficient method for dithiane deprotection utilizes a catalytic amount of molecular iodine in the presence of 30% aqueous hydrogen peroxide. organic-chemistry.orgthieme-connect.com This reaction is often conducted in an aqueous micellar system using a surfactant like sodium dodecyl sulfate (B86663) (SDS) to overcome the poor solubility of organic substrates in water. organic-chemistry.orgresearchgate.net
This protocol operates under essentially neutral conditions, which allows it to tolerate a variety of sensitive functional groups, including benzyl (B1604629) ethers, phenolic acetates, and common amine protecting groups like Boc and Cbz. organic-chemistry.orgthieme-connect.com A key advantage of this system is the absence of overoxidation of the resulting carbonyl compound. organic-chemistry.org The combination of iodine and SDS significantly enhances reaction rates, with high yields often achieved in under an hour at room temperature. organic-chemistry.org Competitive experiments have shown that activated dithianes, such as those derived from aromatic ketones, can be selectively deprotected in the presence of nonactivated dithianes. organic-chemistry.org
Other Oxidizing Agents (e.g., DDQ) and their Selectivity
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is another effective reagent for the oxidative cleavage of 1,3-dithianes. researchgate.netrsc.org The reaction is typically performed by treating the dithiane with about 1.5 equivalents of DDQ in a mixture of acetonitrile and water. researchgate.netrsc.org
This method exhibits useful selectivity. For instance, 1,3-dithianes can be selectively cleaved in the presence of 1,3-dithiolanes derived from ketones, as the latter are often stable under these reaction conditions. rsc.org However, the nature of the substituents on the dithiane can influence the product distribution. For 2-aryl-1,3-dithianes bearing electron-donating groups on the aromatic ring, the reaction with DDQ can sometimes yield thioesters as byproducts alongside the desired carbonyl compound. rsc.org This highlights a potential limitation in selectivity depending on the electronic properties of the substrate.
Metal-Mediated and Lewis Acid-Catalyzed Hydrolysis
This class of deprotection methods relies on the high affinity of "soft" metal ions or other Lewis acids for the sulfur atoms of the dithiane. This coordination weakens the carbon-sulfur bonds and facilitates hydrolysis.
Mercury(II) Salt-Promoted Cleavage
Mercury(II) salts are classic and highly effective reagents for dithiane deprotection, owing to the strong interaction between the soft Hg(II) ion and the soft sulfur atoms. sci-hub.se The mechanism involves the formation of a Lewis acid-base adduct between the mercury salt and the dithiane, which promotes hydrolysis. stackexchange.com
Commonly used reagents include mercury(II) chloride (HgCl₂), often in the presence of a mild base like calcium carbonate (CaCO₃) to buffer the acid generated during the reaction. sci-hub.se A particularly rapid and efficient variation employs mercury(II) nitrate (B79036) trihydrate [Hg(NO₃)₂·3H₂O] under solid-state, solvent-free conditions. nih.govresearchgate.net In this method, the dithiane and the mercury salt are ground together at room temperature, with reactions often completing in just 1-4 minutes in excellent yields. nih.gov While highly effective, the extreme toxicity of mercury compounds is a significant drawback, limiting their use. researchgate.netnih.gov
Table 2: Mercury(II) Salt-Promoted Deprotection of a Model Dithiane
| Reagent | Conditions | Time | Yield |
|---|---|---|---|
| Hg(NO₃)₂·3H₂O | Solid-state, grinding, room temp. | 1-4 min | >95% |
Data generalized from studies on various dithianes. sci-hub.senih.gov
Transition Metal-Based and Lewis Acid Hydrolysis Protocols
A variety of other metal salts and Lewis acids that are less toxic than mercury can also promote dithiane cleavage. These methods often provide milder alternatives, though they may require longer reaction times or elevated temperatures.
Transition metal salts such as silver(I) nitrate (AgNO₃), copper(II) chloride (CuCl₂), and iron(III) nitrate (Fe(NO₃)₃) have been successfully used. sci-hub.se Clay-supported reagents, such as 'Clayfen' (Fe(NO₃)₃ on Montmorillonite K10) and 'Claycop' (Cu(NO₃)₂ on Montmorillonite K10), offer the advantages of being heterogeneous catalysts that are easily removed from the reaction mixture by filtration. sci-hub.se
Other Lewis acids like zinc(II) bromide (ZnBr₂) have also been shown to effect deprotection, particularly in substrates where chelation assistance from a nearby functional group is possible. acs.org This chelation-guided approach can offer enhanced reactivity and selectivity.
Photochemical Deprotection Mechanisms
The regeneration of carbonyl compounds from 1,3-dithianes through photochemical methods presents a mild and efficient alternative to traditional deprotection strategies that often require harsh or toxic reagents. These photochemical reactions are typically initiated by a photosensitizer and proceed via a Single Electron Transfer (SET) mechanism. acs.orgacs.org
The most common mechanism involves the irradiation of the dithiane substrate in the presence of an electron-transfer photosensitizer, such as benzophenone (B1666685) or a thiapyrylium salt. acs.orgacs.org The process can be outlined in the following steps:
Excitation of the Sensitizer (B1316253) : Upon absorption of light, the sensitizer is promoted to an excited state (e.g., a triplet state).
Single Electron Transfer (SET) : The excited sensitizer abstracts a single electron from one of the sulfur atoms of the 1,3-dithiane (B146892) ring. This results in the formation of a dithiane radical cation and the radical anion of the sensitizer. acs.orgacs.org
Fragmentation of the Radical Cation : The highly unstable dithiane radical cation undergoes rapid fragmentation. This typically involves the cleavage of a carbon-sulfur (C–S) bond to form a distonic radical cation, which is a species containing both a radical and a cationic center at different atoms. acs.org
Role of Oxygen and Superoxide (B77818) : Molecular oxygen plays a critical role in the subsequent steps. Studies have shown that the reaction is often inefficient or completely inhibited in an oxygen-free environment. acs.orgconicet.gov.ar It is proposed that the sensitizer radical anion transfers an electron to molecular oxygen to generate a superoxide radical anion (O₂⁻•). This superoxide anion is believed to be the key species that drives the deprotection reaction, leading to the formation of the parent carbonyl compound. acs.orgconicet.gov.ar The requirement of oxygen and the inhibition of the reaction by superoxide scavengers, such as p-benzoquinone, support this mechanistic pathway. acs.orgconicet.gov.ar
Product Formation : The final steps involve the collapse of the intermediates to yield the regenerated carbonyl compound and sulfur-containing byproducts. conicet.gov.ar Isotopic labeling studies using H₂¹⁸O have demonstrated that water does not act as the oxygen source for the newly formed carbonyl group, further implicating the superoxide anion in the oxygen transfer step. acs.org
Recent advancements have also explored visible-light-induced cleavage of thioacetals using molecular iodine as a photocatalyst, which proceeds under exceptionally mild conditions. researchgate.net Another approach involves Brønsted acid catalysis in the visible-light-induced reactions of specific dithiane derivatives, where the key intermediate is a colored thionium (B1214772) ion that acts as the chromophore. nih.gov These methods highlight the ongoing development of gentler and more selective photochemical deprotection strategies.
Chemoselectivity and Functional Group Tolerance in Deprotection of 2,2-Diaryl-1,3-Dithianes
A critical aspect of any deprotection strategy is its chemoselectivity—the ability to cleave the protecting group without affecting other sensitive functional groups within a complex molecule. The deprotection of 2,2-diaryl-1,3-dithianes, such as 2,2-bis(4-methylphenyl)-1,3-dithiane, has been the focus of numerous studies aimed at developing mild methods with high functional group tolerance.
Traditional methods for dithiane deprotection often employ heavy metal salts (e.g., HgCl₂) or strong oxidizing agents, which can be incompatible with many functional groups. asianpubs.orgnih.govstackexchange.com However, modern oxidative and photochemical methods offer significantly improved chemoselectivity.
Mild Oxidative Deprotection: A notable example of a mild and selective oxidative method is the use of 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine in an aqueous micellar system. organic-chemistry.orglookchem.com This system operates under neutral conditions and has been shown to be compatible with a wide range of sensitive functionalities. Crucially, it does not lead to the overoxidation of aldehydes to carboxylic acids. nih.govorganic-chemistry.org Functional groups that are well-tolerated by this method include:
Phenolic acetates and benzoates
Benzyl and allyl ethers
Silyl ethers (TBDMS, TBDPS)
Amine protecting groups such as BOC and Cbz carbamates. organic-chemistry.org
Hypervalent iodine reagents, like bis(trifluoroacetoxy)iodobenzene, have also been successfully used for the oxidative deprotection of dithianes, even in the presence of labile functionalities found in complex natural products like alkaloids. organic-chemistry.orguwindsor.ca
Photochemical Deprotection: Photochemical methods, as described in the previous section, are inherently mild and often exhibit excellent chemoselectivity. Visible-light-induced cleavage using molecular iodine as a photocatalyst, for instance, has been shown to leave common nitrogen and oxygen-based protecting groups completely intact. researchgate.net
The table below summarizes the compatibility of various deprotection methods with different functional groups, highlighting the superior tolerance of modern techniques.
| Deprotection Reagent/Condition | Esters | Ethers (Benzyl, Allyl) | Silyl Ethers | Carbamates (BOC, Cbz) | Aldehyd (No Overoxidation) | Reference |
|---|---|---|---|---|---|---|
| H₂O₂ / I₂ (cat.) | Compatible | Compatible | Compatible | Compatible | Compatible | organic-chemistry.orglookchem.com |
| Visible Light / I₂ (cat.) | Compatible | Compatible | Compatible | Compatible | Compatible | researchgate.net |
| Bis(trifluoroacetoxy)iodobenzene | Compatible | Compatible | Compatible | Compatible | Compatible | organic-chemistry.org |
| HgCl₂ / H₂O | Compatible | Compatible | Incompatible | Compatible | Compatible | asianpubs.orgnih.gov |
The high degree of functional group tolerance achieved with these newer methods makes the 1,3-dithiane group an even more robust and versatile tool for the protection of carbonyls in the synthesis of complex, multifunctional organic molecules.
Future Research Directions and Emerging Trends
Development of Catalytic and Enantioselective Transformations of 2,2-Diaryl-1,3-Dithianes
A significant frontier in dithiane chemistry is the transition from stoichiometric reactions, often requiring strong bases like n-butyllithium, to catalytic and stereoselective methods. nih.gov This shift enhances efficiency, safety, and sustainability while providing access to chiral molecules, which are crucial in pharmaceuticals and materials science.
Recent breakthroughs include the development of a palladium-catalyzed asymmetric allylic substitution using 1,3-dithianes as acyl anion equivalents, achieving high yields and excellent enantioselectivities. acs.org This method provides a novel strategy for constructing chiral molecules by treating electrophilic carbonyl precursors as nucleophilic species. acs.org Another key development is the iridium-catalyzed enantioselective α-functionalization of 1,3-dithianes through allylic substitution. acs.org
Organocatalysis has also emerged as a powerful tool. An efficient organocatalytic methodology has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes, yielding γ-nitro-β-aryl-α-keto esters with up to 92% enantiomeric excess (ee). rsc.orgscispace.com This reaction represents a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. rsc.orgscispace.com Furthermore, the asymmetric Umpolung reaction of 2-lithio-1,3-dithianes with chiral N-phosphonyl imines has been shown to produce α-amino 1,3-dithianes with excellent diastereoselectivities (>99:1). nih.gov
Researchers are also exploring light-mediated reactions. An intramolecular [2+2] photocycloaddition of 1,3-dithiane-protected enones can be achieved using visible light and a Brønsted acid catalyst. nih.gov Future work in this area could involve the use of chiral Brønsted acids or chiral dithiane auxiliaries to achieve enantioselectivity in these photochemical transformations. nih.gov
| Catalytic Method | Catalyst/Reagent | Transformation | Key Finding | Reference |
|---|---|---|---|---|
| Palladium Catalysis | Pd catalyst | Asymmetric Allylic Substitution | High yields and excellent enantioselectivities. | acs.org |
| Organocatalysis | Cinchona-derived bifunctional catalyst | Stereoselective addition to nitroalkenes | Produces γ-nitro-β-aryl-α-keto esters with up to 92% ee. | rsc.orgscispace.com |
| Asymmetric Umpolung | 2-lithio-1,3-dithianes with chiral N-phosphonyl imines | Synthesis of α-amino 1,3-dithianes | Achieves diastereoselectivities greater than 99:1. | nih.gov |
| Photocatalysis | Brønsted acid with visible light | Intramolecular [2+2] photocycloaddition | Potential for future enantioselective development. | nih.gov |
Exploration of Novel Reactivities and Transformation Pathways
Beyond their traditional role as masked carbonyls, researchers are uncovering novel reactivities of 2,2-diaryl-1,3-dithianes. A landmark development is the palladium-catalyzed direct C-H arylation of 2-aryl-1,3-dithianes to produce 2,2-diaryl-1,3-dithianes. nih.gov This "umpolung" approach generates acyl anion equivalents in situ under mild conditions, avoiding the need for pre-formation of lithiated intermediates with strong bases. nih.gov The resulting 2,2-diaryl-1,3-dithianes can be readily converted to diaryl ketones. nih.gov
Another innovative transformation involves the reaction of 2-silylated 1,3-dithiolanes (a closely related five-membered ring system) with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). beilstein-journals.org This process generates a carbanion that undergoes cycloreversion, offering a highly efficient route to tetrasubstituted ethenes, which are valuable in materials chemistry. beilstein-journals.org
The reactivity of dithiane oxides is also being investigated. Reactions between lithiated 2-substituted-1,3-dithiane oxides and trialkylboranes can induce 1,2-migration of alkyl groups from boron to carbon. cardiff.ac.uk Depending on the starting material and conditions, this pathway can lead to the synthesis of acids, ketones, or tertiary alcohols after an oxidative workup. cardiff.ac.uk This exploration of dithiane oxides opens new avenues for carbon-carbon bond formation. cardiff.ac.uk
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of dithiane chemistry into continuous flow and automated systems represents a significant trend aimed at improving safety, scalability, and efficiency. nih.govyoutube.com Many traditional dithiane reactions involve hazardous reagents, such as the pyrophoric n-butyllithium used for lithiation, and require cryogenic temperatures. nih.gov Flow chemistry mitigates these risks by using small reactor volumes, providing superior heat and mass transfer, and enabling precise control over reaction parameters like residence time and temperature. nih.govyoutube.com
While specific reports on 2,2-bis(4-methylphenyl)-1,3-dithiane in flow systems are emerging, the principles are well-established for related chemistries. For instance, photochemical generation of thioaldehydes for thia-Diels–Alder reactions has been successfully performed in continuous flow, resulting in greatly reduced reaction times and higher productivity compared to batch processes. researchgate.net The direct arylation of dithianes, which relies on a palladium catalyst, is an ideal candidate for translation to a flow platform. nih.gov This would allow for efficient catalyst use, potentially through packed-bed reactors, and streamlined multi-step syntheses without the need for isolating intermediates. nih.gov
Computational Design and Prediction of New Diaryl Dithiane Chemistry
Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex organic molecules. While extensive computational studies specifically targeting 1,3-Dithiane (B146892), 2,2-bis(4-methylphenyl)- are not yet widely published, related research demonstrates the potential of these methods. Density Functional Theory (DFT) has been used to investigate the conformational behavior and stereoelectronic effects of substituted dithianes. dntb.gov.ua
Such computational approaches can be applied to:
Predict Reactivity: By modeling transition states and reaction pathways, computational studies can help predict the outcomes of novel reactions and guide experimental design.
Optimize Catalysts: For the enantioselective transformations discussed in section 7.1, computational modeling can elucidate the mechanism of stereocontrol, enabling the rational design of more efficient and selective chiral catalysts.
Elucidate Mechanisms: Computational analysis can provide insights into the electronic structure of intermediates, such as the stabilized carbanions central to dithiane chemistry, to explain observed reactivity patterns. dntb.gov.ua
As computational power increases, the in silico design and prediction of new diaryl dithiane chemistry will likely accelerate the discovery of novel transformations and applications.
Expanding Applications in Materials Science and Medicinal Chemistry Beyond Bioisosterism
The applications of diaryl dithianes are expanding beyond their established role as bioisosteres for carbonyl groups like benzophenones. researchgate.netnih.gov Bioisosterism is a strategy in drug design where one functional group is replaced by another with similar physical or chemical properties to improve a molecule's characteristics. researchgate.net While the conversion of 2,2-diaryl-1,3-dithianes to diaryl ketones is a powerful synthetic tool, future research is focused on leveraging the intrinsic properties of the dithiane ring itself. nih.gov
In Materials Science: The synthesis of highly substituted aryl ethenes, accessible from dithiane-related precursors, is of significant interest. beilstein-journals.org These compounds form a class of organic materials with growing applications in photooptics and crystal engineering due to their unique electronic and structural properties. beilstein-journals.org The rigid, sulfur-containing dithiane core could also be incorporated as a building block in novel polymers or supramolecular assemblies.
In Medicinal Chemistry: Beyond serving as a temporary protecting group, the 2,2-diaryl-1,3-dithiane moiety presents a unique three-dimensional scaffold. Its distinct steric and electronic profile, conferred by the two sulfur atoms, could be exploited for direct interaction with biological targets. The development of catalytic methods to functionalize the dithiane core opens the possibility of creating libraries of complex diaryl dithianes for screening as potential therapeutic agents, where the dithiane itself is a key part of the pharmacophore rather than simply a synthetic intermediate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
Caption: Acid-catalyzed reaction of bis(4-methylphenyl)methanone with 1,3-propanedithiol.
Caption: Nucleophilic aromatic substitution using a 2-lithio-2-aryl-1,3-dithiane on an activated aryl halide.